molecular formula C20H20N3O5S- B1193918 Nile Blue A sulfate CAS No. 3625-57-8

Nile Blue A sulfate

Cat. No.: B1193918
CAS No.: 3625-57-8
M. Wt: 414.5 g/mol
InChI Key: FQSXHOFWIJVSDY-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Nile Blue Sulfate, also known as Nile Blue A Sulfate, is primarily used as a stain in biology and histology . Its primary targets are cell nuclei and lipids within cells . It imparts a blue color to cell nuclei and differentiates between neutral lipids (triglycerides, cholesteryl esters, steroids) which are stained pink and acids (fatty acids, chromolipids, phospholipids) which are stained blue .

Mode of Action

Nile Blue Sulfate interacts with its targets by imparting color to them. This is achieved through the process of staining, where the compound binds to specific cellular components and changes their color . This allows for the visualization of these components under a microscope . The compound’s interaction with lipids is particularly noteworthy, as it can differentiate between neutral lipids and acidic lipids based on the color they are stained .

Biochemical Pathways

It is known that the compound plays a role in the visualization of lipids within cells . This can be particularly useful in studying lipid metabolism and related biochemical pathways.

Pharmacokinetics

As a stain used in biological and histological studies, it is typically applied directly to the sample and observed under a microscope . Therefore, its bioavailability is largely dependent on its ability to bind to its targets and impart color to them.

Result of Action

The primary result of Nile Blue Sulfate’s action is the staining of cell nuclei and lipids within cells . This allows for the visualization of these components under a microscope . The compound’s ability to differentiate between neutral and acidic lipids based on the color they are stained can provide valuable information about the lipid composition of the sample .

Action Environment

The action of Nile Blue Sulfate can be influenced by various environmental factors. For instance, the compound’s fluorescence shows especially in nonpolar solvents with a high quantum yield . Additionally, the absorption and emission maxima of Nile Blue Sulfate are strongly dependent on pH and the solvents used . These factors can influence the compound’s staining action, efficacy, and stability.

Future Directions

Nile Blue A has been used in the detection of free fatty acids and triglycerides in cells for imaging and flow cytometry . It has potential applications in rapid and robust quantification of dsDNA in field settings . The use of Nile Blue A in conjunction with its derivative Nile Red for fluorescent cell imaging is a promising area of research .

Biochemical Analysis

Biochemical Properties

Nile Blue A sulfate plays a significant role in biochemical reactions due to its ability to stain acidic components such as phospholipids, nucleic acids, and fatty acids by imparting a dark blue color, while neutral lipids like triglycerides are stained pink or red . This staining property is crucial for distinguishing between different types of lipids in biological samples. This compound interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions, which facilitate its binding to specific cellular components .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It is used to stain cell nuclei, providing a blue color that aids in visualizing cellular structures . Additionally, this compound is employed in fluorescence microscopy to detect the presence of polyhydroxybutyrate granules in both prokaryotic and eukaryotic cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acidic cellular components. It binds to phospholipids, nucleic acids, and fatty acids, resulting in a color change that facilitates the visualization of these molecules . This compound’s fluorescent properties are highly dependent on the pH and the solvents used, with its absorption and emission maxima varying accordingly . This solvatochromism allows this compound to be used in different experimental conditions to study various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the fluorescence duration of this compound in ethanol is shorter than that of Nile red, indicating differences in stability and degradation . The compound’s stability and long-term effects on cellular function are influenced by factors such as pH and solvent environment, which can affect its fluorescence properties and staining efficiency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses are generally well-tolerated . Studies have shown that this compound can be used to stain tissues in animal models, providing valuable insights into lipid distribution and metabolism . The threshold effects and potential toxicity at high doses necessitate careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that are essential for lipid synthesis and degradation . The compound’s ability to stain lipids makes it a valuable tool for studying metabolic flux and changes in metabolite levels in different biological samples .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by factors such as pH and solvent environment, which affect its binding affinity and staining properties . This compound’s transport and distribution are crucial for its effectiveness as a staining agent in histological and biochemical studies.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting acidic compartments such as lysosomes . This localization is facilitated by its binding to acidic components within these organelles, resulting in a distinct color change that aids in visualizing subcellular structures . The compound’s subcellular localization is essential for its function as a staining agent, allowing researchers to study the distribution and dynamics of cellular components.

Preparation Methods

Nile blue sulfate can be synthesized through various methods. One common method involves the reaction of chloracetyl benzylamine with nitrobenzophenone . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity.

Chemical Reactions Analysis

Nile blue sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, boiling a solution of Nile blue sulfate with sulfuric acid produces Nile red (Nile blue oxazone), which is a distinct compound with different fluorescent properties . Common reagents used in these reactions include sulfuric acid for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

{ "Design of the Synthesis Pathway": "Nile Blue A sulfate can be synthesized by the reaction of Nile Blue A with sulfuric acid.", "Starting Materials": [ "Nile Blue A", "Sulfuric acid" ], "Reaction": [ "Add Nile Blue A to a round-bottom flask", "Add sulfuric acid dropwise to the flask while stirring", "Heat the mixture to 60-70°C for 2 hours", "Cool the mixture to room temperature and filter to remove any solids", "Add ethanol to the filtrate to precipitate Nile Blue A sulfate", "Collect the precipitate by filtration and wash with ethanol", "Dry the product under vacuum" ] }

CAS No.

3625-57-8

Molecular Formula

C20H20N3O5S-

Molecular Weight

414.5 g/mol

IUPAC Name

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;sulfate

InChI

InChI=1S/C20H19N3O.H2O4S/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4)/p-1

InChI Key

FQSXHOFWIJVSDY-UHFFFAOYSA-M

SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-]

3625-57-8

Related CAS

2381-85-3 (Parent)

Synonyms

Cresyl Fast Violet
Nile Blue
nile blue A perchlorate
Nile Blue perchlorate
nile blue sulfate
Nile Blue tetrafluoroborate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nile Blue A sulfate
Reactant of Route 2
Nile Blue A sulfate
Reactant of Route 3
Nile Blue A sulfate
Reactant of Route 4
Nile Blue A sulfate
Reactant of Route 5
Nile Blue A sulfate
Reactant of Route 6
Nile Blue A sulfate

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